1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole
Description
1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole is a halogenated triazole derivative characterized by a 1,2,4-triazole core substituted with bromine atoms at the 3- and 5-positions and a [3,5-bis(trifluoromethyl)phenyl]methyl group at the 1-position. The molecular formula is estimated to be C₁₀H₅Br₂F₆N₃, with a molecular weight of approximately 452.0 g/mol.
The trifluoromethyl groups on the benzyl substituent impart strong electron-withdrawing effects, enhancing the compound’s lipophilicity and metabolic stability—a feature critical in pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-3,5-dibromo-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Br2F6N3/c12-8-20-9(13)22(21-8)4-5-1-6(10(14,15)16)3-7(2-5)11(17,18)19/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOQFAPDCBUGRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CN2C(=NC(=N2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Br2F6N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3,5-Dibromo-1H-1,2,4-triazole
The triazole core is synthesized via bromination of 1H-1,2,4-triazole. In a representative procedure, 1H-1,2,4-triazole undergoes electrophilic bromination using excess bromine (Br₂) in water at elevated temperatures (50°C). The reaction proceeds via intermediate mono-bromination to yield 3,5-dibromo-1H-1,2,4-triazole after 24 hours (Yield: 98.7%). Key parameters include:
The product is isolated via vacuum filtration and washed with water to remove excess Br₂.
N-Alkylation with 3,5-Bis(trifluoromethyl)benzyl Bromide
The dibrominated triazole undergoes N-alkylation using 3,5-bis(trifluoromethyl)benzyl bromide. This step introduces the trifluoromethyl-rich benzyl group at the N1 position of the triazole.
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Deprotonation: 3,5-Dibromo-1H-1,2,4-triazole (2.2 mmol) is dissolved in DMF and cooled to 0–5°C. Sodium hydride (55% dispersion, 2.4 mmol) is added to generate the triazolate anion.
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Alkylation: 3,5-Bis(trifluoromethyl)benzyl bromide (2.4 mmol) is added dropwise. The mixture is stirred at 0°C for 1 hour, then warmed to room temperature for 18 hours.
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Workup: The reaction is quenched with ice water, and the product is extracted with ethyl acetate. Purification via column chromatography (hexane/ethyl acetate) yields the target compound.
Optimization of Alkylation Conditions
Solvent and Base Selection
Polar aprotic solvents (DMF, DMSO) enhance anion stability and reaction efficiency. NaH outperforms weaker bases (K₂CO₃, Cs₂CO₃) in deprotonating the triazole’s N-H group (pKa ≈ 5.5).
Stoichiometry and Temperature
Using 1.1 equivalents of NaH minimizes side reactions (e.g., over-alkylation). Low temperatures (0–5°C) during deprotonation prevent triazole decomposition.
Challenges and Mitigation
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Moisture Sensitivity: NaH and the triazolate anion are moisture-sensitive. Reactions require inert atmospheres (N₂/Ar).
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Byproducts: Residual DMF may form dimethylamine adducts. Post-reaction washes with dilute HCl mitigate this.
Characterization and Analytical Data
Spectroscopic Analysis
Purity and Stability
The compound is stable at room temperature for >6 months when stored in sealed containers under inert gas. Purity (>98%) is confirmed via HPLC (C18 column, acetonitrile/water).
Alternative Synthetic Routes
Ullmann-Type Coupling
Aryl halides and triazoles can undergo copper-catalyzed coupling, but this method is less efficient for alkyl halides due to competing elimination.
Mitsunobu Reaction
Using 3,5-bis(trifluoromethyl)benzyl alcohol and triphenylphosphine/DIAD affords lower yields (<30%) compared to alkylation.
Industrial-Scale Considerations
Cost-Efficiency
Chemical Reactions Analysis
Substitution Reactions at Bromine Sites
The 3,5-dibromo positions are primary sites for nucleophilic substitution or transition-metal-catalyzed coupling.
Key Findings :
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Bromine atoms at positions 3 and 5 undergo selective substitution. Position 5 reacts preferentially due to steric and electronic factors .
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Lithiation at position 5 enables further functionalization (e.g., quenching with electrophiles like CO₂ or MeSSMe) .
Electrophilic Aromatic Substitution
The electron-withdrawing trifluoromethyl groups deactivate the benzene ring but enable regioselective reactions under strong electrophiles.
| Electrophile | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hr | Nitration at meta positions | Limited by steric hindrance | |
| Cl₂/FeCl₃ | Reflux, 6 hr | No reaction observed | Full deactivation by CF₃ groups |
Key Findings :
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Nitration occurs only under forcing conditions, yielding mixed nitro derivatives .
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Halogenation is suppressed due to the strong electron-withdrawing effect of CF₃ groups .
Functionalization of the Triazole Ring
The 1,2,4-triazole core participates in cycloadditions and alkylation.
| Reaction | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Huisgen Cycloaddition | Cu(I), RT, 24 hr | Triazole-linked conjugates | 60–75% | |
| N-Alkylation | K₂CO₃, DMF, alkyl halide (60°C) | N2-alkylated derivatives | 55–80% |
Key Findings :
Reductive Dehalogenation
Bromine atoms can be removed under reductive conditions.
| Reductant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂/Pd-C | EtOH, 50 psi | 3,5-Didebromo triazole | 90% | |
| Zn/NH₄Cl | Reflux, 2 hr | Partial debromination | 40% |
Key Findings :
-
Catalytic hydrogenation provides complete debromination without affecting CF₃ groups.
Comparative Reactivity Table
A comparison with related triazoles highlights its unique behavior:
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Research indicates that triazole derivatives possess significant antimicrobial properties. The incorporation of trifluoromethyl groups enhances the lipophilicity and bioactivity of the compounds. Studies have shown that similar triazole compounds exhibit activity against bacteria and fungi, suggesting potential for 1-{[3,5-bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole in developing new antimicrobial agents .
- Anticancer Properties : Triazoles are also noted for their anticancer activity. Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation. The specific modifications in the structure of this compound may enhance its efficacy against various cancer cell lines .
- Drug Development : The unique chemical structure allows for modifications that can lead to the development of new pharmaceuticals. The compound's ability to interact with biological targets makes it a candidate for further drug development studies .
Agricultural Applications
- Pesticide Development : The compound's structural characteristics suggest potential use as a pesticide or herbicide. Triazoles are commonly used in agriculture due to their fungicidal properties. The dibromo and trifluoromethyl substitutions may enhance the effectiveness of the compound against agricultural pests and diseases .
- Plant Growth Regulators : Research into triazole compounds has shown that they can act as plant growth regulators. The potential application of this compound in agriculture could lead to improved crop yields and resistance to environmental stressors .
Materials Science Applications
- Polymer Chemistry : The unique properties of this compound can be leveraged in polymer synthesis. Its ability to form stable complexes can be useful in creating advanced materials with specific thermal and mechanical properties .
- Fluorinated Materials : Due to the presence of trifluoromethyl groups, the compound may be utilized in the development of fluorinated materials that exhibit low surface energy and high chemical resistance. Such materials are valuable in coatings and specialty applications .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antimicrobial Properties | Investigated various triazole derivatives | Found significant activity against Gram-positive bacteria |
| Anticancer Activity Research | Evaluated triazole compounds against cancer cell lines | Demonstrated inhibition of cell proliferation in multiple cancer types |
| Agricultural Application Trials | Tested fungicidal efficacy of triazoles | Showed effective control over fungal pathogens in crops |
Mechanism of Action
The mechanism of action of 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to its targets . The compound may inhibit enzymes or modulate receptor activity by binding to active sites or allosteric sites, thereby altering the biological pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
3,5-Dibromo-1-methyl-1H-1,2,4-triazole (CAS: 23579-79-5)
- Molecular Formula : C₃H₃Br₂N₃
- Molecular Weight : 240.88 g/mol
- Substituents : Methyl group at the 1-position; bromine at 3- and 5-positions.
- Properties : Simpler structure with lower steric hindrance. Used as an intermediate in organic synthesis due to its reactivity in nucleophilic substitutions .
- Key Differences : The methyl group lacks the electron-withdrawing effects of trifluoromethyl groups, making this compound less lipophilic and more reactive in electrophilic reactions.
3,5-Dibromo-1-(4-fluorobenzyl)-1H-1,2,4-triazole (CAS: 320424-28-0)
- Molecular Formula : C₉H₆Br₂FN₃
- Molecular Weight : 334.97 g/mol
- Substituents : 4-fluorobenzyl group at the 1-position.
- Properties : Boiling point: 441.6±47.0 °C; density: 1.98±0.1 g/cm³. The fluorine atom provides moderate electron-withdrawing effects, balancing reactivity and stability .
- Key Differences : The single fluorine substituent results in lower lipophilicity compared to the target compound’s trifluoromethyl groups.
3,5-Bis(2-hydroxyphenyl)-1-(2,4,6-trichlorophenyl)-1H-1,2,4-triazole
- Substituents : Hydroxyphenyl groups at 3- and 5-positions; trichlorophenyl at 1-position.
- Properties : Hydroxy groups enable hydrogen bonding and metal chelation, making this compound suitable for biomedical applications (e.g., iron chelation) .
- Key Differences : The hydrophilic hydroxy groups contrast with the hydrophobic bromine and trifluoromethyl substituents in the target compound, leading to divergent solubility and biological activity.
3,5-Diphenyl-1H-1,2,4-triazole
- Substituents : Phenyl groups at 3- and 5-positions.
- Properties : Phenyl rings enhance π-π stacking interactions, useful in materials science. The absence of halogens reduces molecular weight and environmental persistence .
- Key Differences : Electron-rich phenyl groups increase susceptibility to electrophilic attack compared to brominated derivatives.
Research Findings and Data Tables
Table 1: Comparative Analysis of Triazole Derivatives
Key Observations:
Substituent Effects : Trifluoromethyl and bromine groups in the target compound enhance thermal stability and lipophilicity, making it suitable for hydrophobic environments.
Applications : Simpler derivatives (e.g., methyl-substituted) are preferred for general synthesis, while complex halogenated variants (e.g., target compound) may find niche roles in drug discovery.
Biological Activity
1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole is a compound of significant interest due to its potential biological activities. The incorporation of trifluoromethyl groups and dibromo substitutions in the triazole structure enhances its pharmacological properties. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its antifungal, antitumor, and anti-inflammatory properties. The following sections detail specific findings from research studies.
Antifungal Activity
Recent studies have shown that triazole derivatives exhibit significant antifungal activity. For instance, a class of triazole-3-thione derivatives was identified as potent inhibitors against various fungal pathogens. These compounds demonstrated low toxicity and high selectivity towards target enzymes involved in fungal metabolism .
| Compound | IC50 (nM) | Target |
|---|---|---|
| HD2 | 2.96 | DCN1 |
The IC50 value indicates the concentration required to inhibit 50% of the target activity. The low IC50 value for HD2 suggests that triazole derivatives can be effective antifungal agents.
Antitumor Activity
Research into the antitumor effects of triazoles has revealed promising results. A study focused on the inhibition of DCN1, a co-E3 ligase implicated in cancer progression. The synthesized triazole derivatives showed marked efficacy in reducing cardiac fibroblast activation in vitro and mitigating cardiac fibrosis in vivo . These findings suggest that compounds like this compound may have potential applications in cancer therapeutics.
Anti-inflammatory Properties
Triazole compounds have also been explored for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation. The presence of trifluoromethyl groups enhances the lipophilicity and bioavailability of the compounds, potentially increasing their efficacy against inflammatory diseases .
Case Studies
Several case studies highlight the biological activity of related triazole compounds:
- Case Study on Tebuconazole : Tebuconazole is a well-known triazole fungicide that has been studied for its chronic toxicity effects on cyanobacteria. It demonstrated significant metabolic disruptions at varying concentrations .
- Synthesis and Activity : A study synthesized novel benzimidazole derivatives with similar structural motifs to triazoles and found them to be highly effective against protozoan infections .
Q & A
Q. What synthetic methodologies are reported for preparing halogenated 1,2,4-triazole derivatives, and how can they be adapted for synthesizing the target compound?
- Methodological Answer : The synthesis of halogenated triazoles often involves nucleophilic substitution or cyclization reactions. For example, 3,5-dibromo-1-methyl-1H-1,2,4-triazole (CAS: 23579-79-5) is synthesized via bromination of precursor triazoles under controlled conditions . To adapt this for the target compound, the trifluoromethyl-substituted benzyl group can be introduced via alkylation using 3,5-bis(trifluoromethyl)benzyl bromide. Key steps include:
- Reflux in DMSO : For cyclization (e.g., 18-hour reflux for triazole formation ).
- Solvent Selection : Absolute ethanol or THF for Schiff base reactions, with glacial acetic acid as a catalyst .
- Purification : Column chromatography (silica gel, cyclohexane/ethyl acetate gradients) or recrystallization (water-ethanol mixtures) .
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to confirm the structure of this compound?
- Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Focus on distinguishing the trifluoromethyl (CF3) and bromine substituents. The CF3 groups appear as distinct doublets in <sup>19</sup>F NMR (δ ≈ -107 ppm) , while bromine induces deshielding in adjacent protons.
- Mass Spectrometry (FAB/HRMS) : Monitor molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 363 for analogous triazoles ).
- IR Spectroscopy : Identify C-F stretches (1100–1200 cm<sup>-1</sup>) and C-Br vibrations (500–600 cm<sup>-1</sup>) .
Q. What are the critical purity and stability considerations for handling this compound?
- Methodological Answer :
- Purity : Ensure ≥98% purity via HPLC (retention time matching to standards) .
- Stability : Store in anhydrous conditions (desiccator) to prevent hydrolysis. Avoid prolonged exposure to light due to bromine’s photolability .
- Moisture Control : Use Karl Fischer titration to confirm ≤0.5% water content .
Advanced Research Questions
Q. How do electronic effects of the 3,5-bis(trifluoromethyl)phenyl and dibromo groups influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing CF3 and Br groups deactivate the triazole ring, limiting electrophilic substitution but enabling nucleophilic displacement of bromine. For example:
- Suzuki Coupling : Replace Br with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh3)4) .
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append functional groups (e.g., 79% yield reported for triazole-alkyne hybrids ).
Q. What strategies resolve contradictions in biological activity data for structurally similar triazoles?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Compare analogs with varying substituents (e.g., dichlorophenoxy vs. trifluoromethyl groups) .
- In Silico Modeling : Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity .
- Dose-Response Assays : Validate IC50 values across multiple cell lines to rule out assay-specific artifacts .
Q. How can crystallographic data inform the design of derivatives with enhanced binding affinity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
